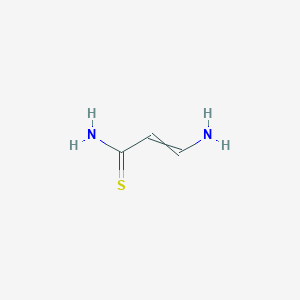

3-Aminoprop-2-enethioamide

Beschreibung

3-Aminoprop-2-enethioamide is a thioamide derivative characterized by a conjugated enamine backbone (prop-2-ene) with an amino group (-NH₂) at position 3 and a thioamide (-C(=S)NH₂) functional group. The thioamide moiety introduces distinct electronic properties compared to its oxygen-containing amide analogs, such as increased nucleophilicity at the sulfur atom and altered hydrogen-bonding capabilities. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing pyrimidines, pyranones, and azolo/azinopyrimidines . Its reactivity is influenced by the conjugation between the amino and thioamide groups, enabling participation in cyclization and substitution reactions.

Eigenschaften

CAS-Nummer |

111183-95-0 |

|---|---|

Molekularformel |

C3H6N2S |

Molekulargewicht |

102.16 g/mol |

IUPAC-Name |

3-aminoprop-2-enethioamide |

InChI |

InChI=1S/C3H6N2S/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6) |

InChI-Schlüssel |

CZOCAGYTQUXZDV-UHFFFAOYSA-N |

Kanonische SMILES |

C(=CN)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Aminoprop-2-enethioamide can be synthesized through several methods. One common approach involves the reaction of propargylamine with carbon disulfide, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 3-Aminoprop-2-enethioamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminoprop-2-enethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Aminoprop-2-enethioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Aminoprop-2-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of 3-Aminoprop-2-enethioamide and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| 3-Aminoprop-2-enethioamide | Not Provided | C₃H₆N₂S | 102.16 | None (parent structure) | Conjugated enamine, thioamide reactivity |

| (E)-3-Amino-3-phenylprop-2-enethioamide | 1057326-92-7 | C₉H₁₀N₂S | 178.25 | Phenyl at C3 | Enhanced lipophilicity, steric bulk |

| 3-Anilino-2-cyanoprop-2-enethioamide | 100781-94-0 | C₁₀H₉N₃S | 203.26 | Anilino (-NHPh), cyano (-CN) at C2 | Electron-withdrawing groups, increased reactivity |

| (2E)-3-Amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide | - | C₂₀H₁₈ClF₃N₆S | 491.91 | Piperazinyl, trifluoromethylpyridine, cyano, phenyl | High complexity, potential pharmacological targeting |

Key Observations:

- Substituent Effects: Phenyl Group (): The phenyl substituent in (E)-3-Amino-3-phenylprop-2-enethioamide increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility . Cyano and Anilino Groups (): The electron-withdrawing cyano group at C2 in 3-anilino-2-cyanoprop-2-enethioamide polarizes the enamine system, favoring nucleophilic attack at the β-position. Complex Substituents (): The piperazinyl-trifluoromethylpyridine moiety in the (2E)-derivative suggests design for targeted bioactivity, likely in kinase inhibition or receptor modulation due to the trifluoromethyl group’s metabolic stability and the piperazine’s solubility-enhancing properties .

Research Findings and Limitations

- : Highlights nitro-to-amine reduction methods (53–82% yield) for synthesizing enamine intermediates, though applicability to thioamides requires validation .

- : The SMILES string (C1=CC=C(C=C1)NC=C(C#N)C(=S)N) confirms the planar geometry of the anilino-cyano derivative, critical for π-π stacking in crystal engineering .

- Limitations: Direct experimental data (e.g., melting points, solubility) for 3-Aminoprop-2-enethioamide are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.